

Application Note: (2-Bromo-2-methylpropyl)azanium;bromide in Antimicrobial Surface Engineering

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Compound of Interest

Compound Name: (2-Bromo-2-methylpropyl)azanium;bromide

Cat. No.: B8111868

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Executive Summary

Chemical Name: **(2-Bromo-2-methylpropyl)azanium;bromide** Synonyms: 2-Bromo-2-methylpropylamine hydrobromide; 2-Amino-2-methylpropyl bromide hydrobromide. CAS Number: 36565-68-1 Role: Heterofunctional Surface Anchor & ATRP Initiator. Core Application: Synthesis of antimicrobial polymer brushes (e.g., poly(DMAEMA), poly(SBMA)) on biomaterials (titanium, glass, gold, polymers) to prevent biofouling and bacterial colonization.

Technical Rationale

The efficacy of BMPAB lies in its dual functionality:

- Azanium (Amine) Terminus: Provides a reactive handle for covalent attachment to surfaces containing carboxyl (-COOH), epoxy, or isocyanate (-NCO) groups.
- Tertiary Bromide Terminus: Serves as a highly efficient initiator for ATRP, allowing the controlled growth of polymer chains ("grafting from" approach).

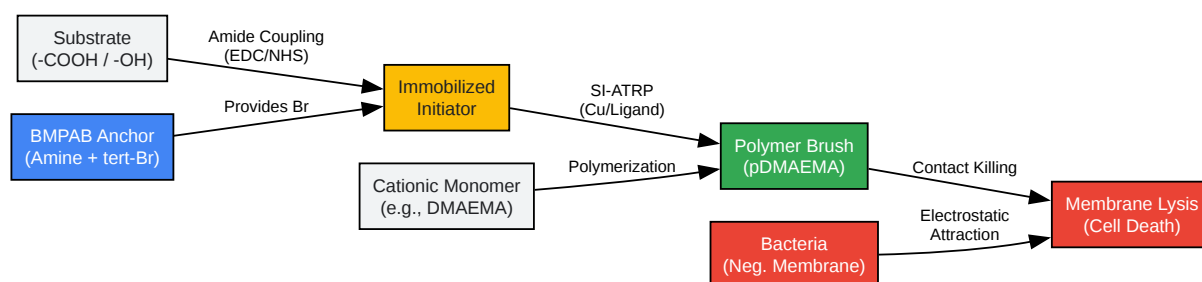
Unlike physical coatings, BMPAB-initiated brushes are covalently bound, offering superior stability and high graft density, which is critical for the "ion-exchange" or "contact-killing" mechanism of antimicrobial surfaces.

Mechanism of Action

The antimicrobial activity is not intrinsic to the small molecule itself but is an emergent property of the macromolecular architecture it enables.

- Surface Anchoring: BMPAB is immobilized on the substrate.
- Polymerization: SI-ATRP grows cationic polymer chains (e.g., Poly(2-(dimethylamino)ethyl methacrylate) or pDMAEMA).
- Quaternization (Activation): The tertiary amines in the polymer are alkylated (e.g., with methyl iodide) to form quaternary ammonium compounds (QACs).
- Bactericidal Action: The high density of cationic charges disrupts the negatively charged bacterial cell membrane, leading to leakage and cell death.

Mechanistic Workflow Diagram



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Figure 1: Workflow for generating antimicrobial surfaces using BMPAB as the anchor-initiator.

Detailed Experimental Protocols

Protocol A: Surface Immobilization of BMPAB

Objective: Covalently attach the initiator to a carboxylated surface (e.g., plasma-treated polymer or carboxyl-SAM on gold).

Materials:

- Substrate (e.g., Glass slides treated with Piranha solution and functionalized with carboxyl-silane).
- BMPAB (2-Bromo-2-methylpropylamine hydrobromide).[1][2]
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- NHS (N-Hydroxysuccinimide).
- Buffer: MES (pH 5.5) and PBS (pH 7.4).

Step-by-Step Procedure:

- Activation: Immerse the carboxylated substrate in a solution of EDC (50 mM) and NHS (50 mM) in MES buffer for 30 minutes to form the reactive NHS-ester.
- Rinsing: Briefly rinse with MES buffer to remove excess EDC/NHS.
- Coupling: Immediately immerse the activated substrate into a solution of BMPAB (50 mM) in PBS (pH 7.4).
 - Note: The pH must be high enough to deprotonate the amine () for nucleophilic attack, but NHS esters hydrolyze at high pH. A pH of 7.5–8.0 is a trade-off; alternatively, use organic solvent (DMF) with TEA base.
- Incubation: Shake gently for 4–12 hours at room temperature.
- Washing: Rinse extensively with water, ethanol, and acetone to remove unbound initiator. Dry under nitrogen stream.

Validation:

- XPS: Look for the appearance of the Br 3d peak (~68 eV) and N 1s peak.
- Contact Angle: Surface should become moderately hydrophobic (contact angle ~60–70°) compared to the hydrophilic carboxyl surface.

Protocol B: Surface-Initiated ATRP (SI-ATRP) of Antimicrobial Brushes

Objective: Grow pDMAEMA brushes from the BMPAB-modified surface.

Materials:

- Monomer: 2-(Dimethylamino)ethyl methacrylate (DMAEMA) (passed through basic alumina to remove inhibitor).
- Catalyst: CuBr (Purified).
- Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).
- Solvent: Anisole or Methanol/Water mixture.

Step-by-Step Procedure:

- Solution Prep: In a Schlenk flask, dissolve DMAEMA (20 mL), PMDETA (250 μ L), and solvent (20 mL).
- Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for ATRP).
- Catalyst Addition: Under nitrogen flow, add CuBr (85 mg). The solution should turn light green/blue. Seal and sonicate to dissolve.
- Polymerization: Place the BMPAB-functionalized substrates into a reaction vessel under nitrogen. Cannulate the monomer/catalyst solution onto the substrates.
- Reaction: Incubate at 30–60°C for 1–24 hours (time determines brush thickness).
- Termination: Expose to air and dilute with ethanol.

- Cleaning: Wash substrates in ethanol/water to remove copper catalyst. (Optional: Wash with EDTA solution if copper retention is a concern).

Protocol C: Quaternization (Activation)

Objective: Convert tertiary amines to quaternary ammoniums for maximum antimicrobial potency.

- Immerse pDMAEMA-grafted slides in a solution of Methyl Iodide (MeI) or Benzyl Chloride (5% v/v) in acetonitrile.
- Incubate for 24 hours at 40°C.
- Wash with acetonitrile and ethanol. Dry.
 - Result: Surface is now positively charged (Zeta potential > +30 mV).

Data Presentation & Analysis

Quantitative Characterization Table

Parameter	Method	Expected Value (BMPAB Surface)	Expected Value (Polymer Brush)
Water Contact Angle	Goniometry	65° ± 5°	< 30° (Hydrophilic/Cationic)
Film Thickness	Ellipsometry	< 1 nm (Monolayer)	20–100 nm (Tunable)
Surface Composition	XPS	Br (3d), N (1s) present	C-N, C=O, loss of Br signal
Surface Charge	Zeta Potential	Neutral/Weak Positive	Highly Positive (> +30 mV)
Roughness (RMS)	AFM	< 1 nm	2–5 nm

Antimicrobial Efficacy Metrics

To validate the material as an antimicrobial agent:

- Live/Dead Assay: Stain adhered bacteria (e.g., *E. coli*, *S. aureus*) with SYTO 9 (Green/Live) and Propidium Iodide (Red/Dead).
 - Target: >99% Red fluorescence on brush surfaces.
- Zone of Inhibition: Not applicable for non-leaching surfaces. Use ISO 22196 (contact killing assay).

References

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